molecular formula C19H28O5 B3025020 2',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-08-6

2',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3025020
CAS No.: 898756-08-6
M. Wt: 336.4 g/mol
InChI Key: CENRHDKKNWUPJP-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C19H28O5 . It has a molecular weight of 336.42 .


Molecular Structure Analysis

The molecular structure of 2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is complex, with multiple functional groups. It includes two methoxy groups (OCH3) attached to a phenyl ring, a valerophenone moiety, and a 5,5-dimethyl-1,3-dioxan-2-YL group .


Physical and Chemical Properties Analysis

2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has a density of 1.046g/cm3 and a boiling point of 462.4ºC at 760 mmHg . It is nonhazardous for shipping .

Scientific Research Applications

Application in Polymer and Material Science

  • 2',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has been used in the synthesis of oligophenylenevinylenes (OPVs), which are critical for the development of plastic solar cells. The monomers synthesized using this compound demonstrated conversion efficiencies in photovoltaic cells (Jørgensen & Krebs, 2005).

Application in Medicinal Chemistry

  • In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities. These derivatives showed significant inhibition of inflammation in mice models, surpassing even standard drugs like aspirin in some cases (Li et al., 2008).

Application in Synthetic Chemistry

  • This compound has been used in the synthesis of various complex molecules, including 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide. These complex molecules have potential applications in developing new pharmaceuticals (Chen, Ye, & Hu, 2012).

Application in Organic Synthesis

  • It has also been instrumental in the preparation of intermediates like 2-(3-Carboxymethyl-4-phenylthiophenyl)propionic acid, which is a crucial intermediate in pharmaceutical synthesis (Yuan Gen-lin, 2008).

Application in Molecular Structure Analysis

  • Detailed spectroscopic and DFT investigations were conducted on dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, showcasing the compound's relevance in the field of molecular structure analysis (Vessally et al., 2011).

Safety and Hazards

While specific safety and hazard information for 2’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is not available, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-16(20)15-10-9-14(21-3)11-17(15)22-4/h9-11,18H,5-8,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENRHDKKNWUPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646018
Record name 1-(2,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-08-6
Record name 1-(2,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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